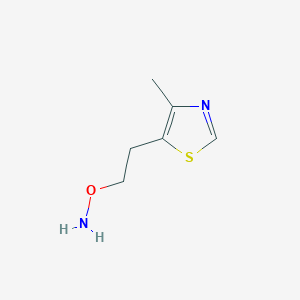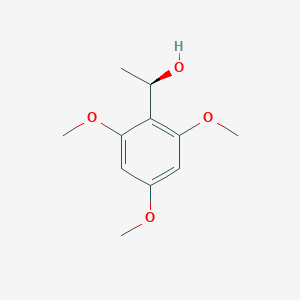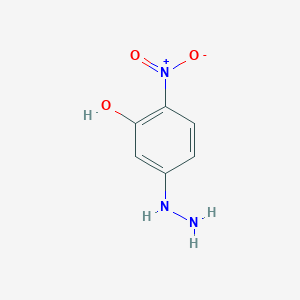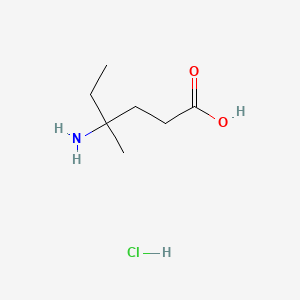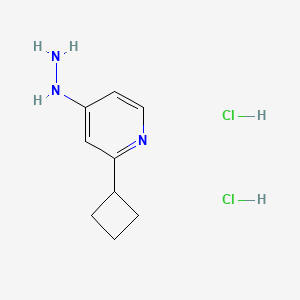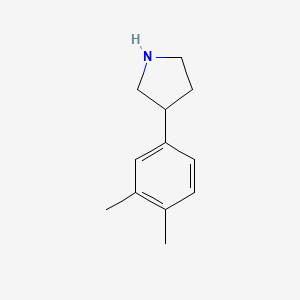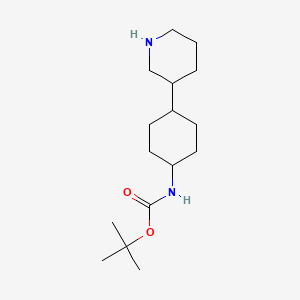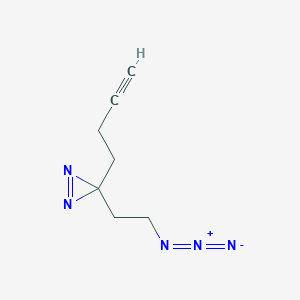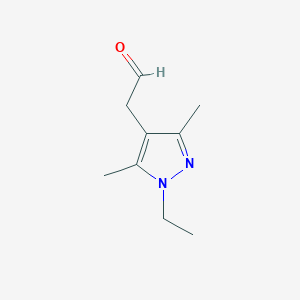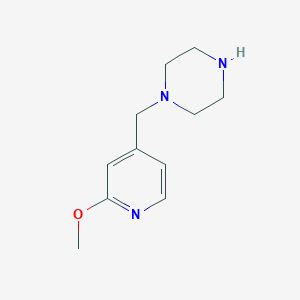
1-((2-Methoxypyridin-4-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-((2-Methoxypyridin-4-yl)methyl)piperazine typically involves the reaction of 2-methoxypyridine-4-carbaldehyde with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using advanced techniques such as catalytic hydrogenation and continuous flow reactors .
Chemical Reactions Analysis
1-((2-Methoxypyridin-4-yl)methyl)piperazine undergoes various chemical reactions, including:
Scientific Research Applications
1-((2-Methoxypyridin-4-yl)methyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((2-Methoxypyridin-4-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with various biological targets, modulating their activity and leading to therapeutic effects . The methoxypyridine group enhances the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
1-((2-Methoxypyridin-4-yl)methyl)piperazine can be compared with other similar compounds, such as:
1-(3-Methoxypyridin-2-yl)piperazine: Similar in structure but with the methoxy group at a different position, leading to different chemical and biological properties.
1-(4-Methoxypyridin-2-yl)piperazine: Another isomer with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[(2-methoxypyridin-4-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3O/c1-15-11-8-10(2-3-13-11)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3 |
InChI Key |
PGQRDJOEJVRNDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R)-2-phenylcyclopropyl]methanamine](/img/structure/B13593895.png)
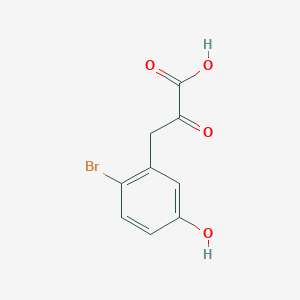
![2-[(2-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13593917.png)
